molecular formula C9H17BrO B13302978 1-Bromo-2-propoxycyclohexane

1-Bromo-2-propoxycyclohexane

Cat. No.: B13302978
M. Wt: 221.13 g/mol
InChI Key: ZPIOOMGAUCJYBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-propoxycyclohexane is an organic compound with the molecular formula C9H17BrO. It belongs to the class of substituted cyclohexanes, where a bromine atom and a propoxy group are attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-propoxycyclohexane can be synthesized through several methods. One common approach involves the bromination of 2-propoxycyclohexane. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the cyclohexane ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-propoxycyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution (SN2): The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).

    Elimination (E2): Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The propoxy group can be oxidized to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used. The reactions are often conducted at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products

    Nucleophilic Substitution: The major products are substituted cyclohexanes where the bromine atom is replaced by the nucleophile.

    Elimination: The major products are alkenes formed by the removal of a hydrogen atom and the bromine atom.

    Oxidation: The major products are ketones or aldehydes derived from the oxidation of the propoxy group.

Scientific Research Applications

1-Bromo-2-propoxycyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and elimination reactions.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features allow for the exploration of new drug candidates.

    Medicine: Research into the compound’s potential therapeutic effects and its role in drug design is ongoing. It may serve as a building block for the synthesis of medicinal compounds.

    Industry: In industrial chemistry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-propoxycyclohexane involves its reactivity with nucleophiles and bases. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the cyclohexane ring. In elimination reactions, the compound undergoes dehydrohalogenation, resulting in the formation of alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Bromo-2-propoxycyclohexane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a bromine atom and a propoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-bromo-2-propoxycyclohexane

InChI

InChI=1S/C9H17BrO/c1-2-7-11-9-6-4-3-5-8(9)10/h8-9H,2-7H2,1H3

InChI Key

ZPIOOMGAUCJYBA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1CCCCC1Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.